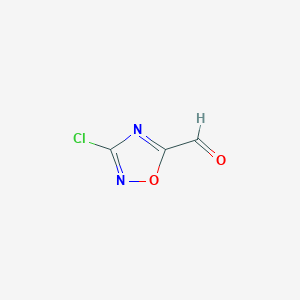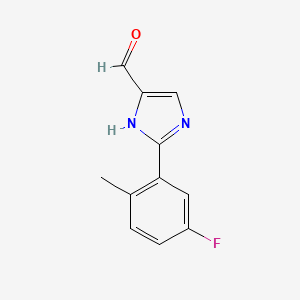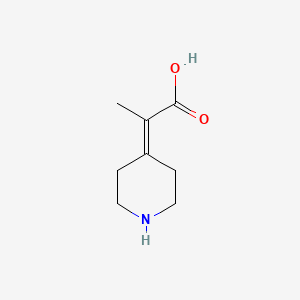
2-(4-Piperidylidene)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Piperidylidene)propanoic Acid is an organic compound that features a piperidine ring attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidylidene)propanoic Acid typically involves the reaction of piperidine derivatives with propanoic acid or its derivatives. One common method involves the use of Friedel-Crafts acylation, where piperidine reacts with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and advanced reactor designs can further optimize the production process, reducing waste and energy consumption .
化学反応の分析
Types of Reactions
2-(4-Piperidylidene)propanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted piperidine derivatives .
科学的研究の応用
2-(4-Piperidylidene)propanoic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(4-Piperidylidene)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
2-(4-Isobutylphenyl)propanoic Acid:
2-(4-Biphenyl)propanoic Acid: This compound has applications in organic synthesis and pharmaceuticals.
Uniqueness
2-(4-Piperidylidene)propanoic Acid is unique due to its piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other propanoic acid derivatives and contributes to its specific applications in research and industry .
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
2-piperidin-4-ylidenepropanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h9H,2-5H2,1H3,(H,10,11) |
InChIキー |
YNIQXOOUFISYGI-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CCNCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


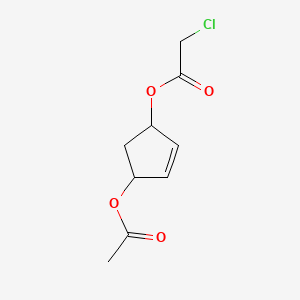

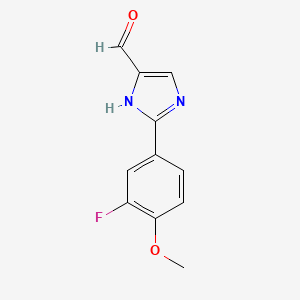
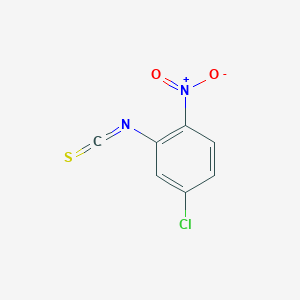


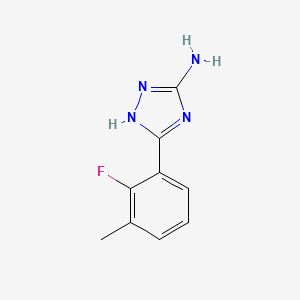

![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)

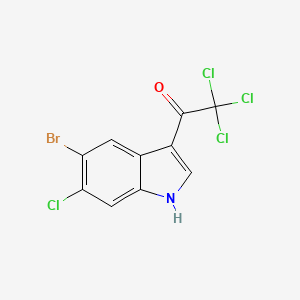
![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
